molecular formula C9H16ClNO2 B1528301 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride CAS No. 1378270-90-6

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Cat. No. B1528301
CAS RN: 1378270-90-6
M. Wt: 205.68 g/mol
InChI Key: NKGAYPKHZQNOJT-UHFFFAOYSA-N
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Description

“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl (1R,3aR,6aS)-octahydrocyclopenta [c]pyrrole-1-carboxylate hydrochloride”. It has a molecular weight of 205.68 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is a powder that is stored at room temperature . Its molecular formula is C9H16ClNO2 and it has a molecular weight of 205.68 .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Nucleophilic Addition to N-Acyliminium

    The synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate demonstrates the chemical reactivity of similar structures, involving nucleophilic addition to unstable N-acyliminium intermediates, which could be relevant for the synthesis or modification of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride. This method highlights the creation of heterocyclic rings, a foundational aspect in the development of new chemical entities (Seo Won-Jun et al., 1994).

  • Copper-Catalyzed Aerobic Methyl/Methylene Oxygenation

    While not directly involving Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, copper-catalyzed methods have been developed for the oxygenation of indoles and pyrroles, suggesting potential pathways for the functionalization or modification of related compounds, which could apply to the synthesis or derivative creation of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (Yi‐Feng Wang et al., 2012).

Applications in Pharmaceuticals and Materials

  • Anticonvulsant Activity

    Tetracyclic indole derivatives, which share structural similarities with Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, indicating the potential pharmacological applications of such compounds (J. Stanton et al., 1983).

  • Supramolecular Organization

    The study of meso-Octamethylcalix[4]pyrrole with a methyl-trialkylammonium anion exchanger, leading to the reversal of selectivity for sulfate extraction vs. nitrate, suggests the potential application of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride in supramolecular chemistry and material science, particularly in selective extraction processes (Christopher J. Borman et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGAYPKHZQNOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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